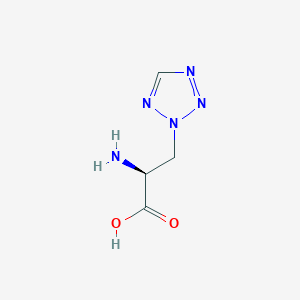

3-(2-Tetrazolyl)-L-alanine

Description

BenchChem offers high-quality 3-(2-Tetrazolyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Tetrazolyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(tetrazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O2/c5-3(4(10)11)1-9-7-2-6-8-9/h2-3H,1,5H2,(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUXSPZZJMCMSU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(N=N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476379 | |

| Record name | 3-(2-Tetrazolyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405150-16-5 | |

| Record name | 3-(2-Tetrazolyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Tetrazole Bioisostere in Peptidomimetics: Ionization and Physicochemical Profiling of L-Alanine Derivatives

Executive Summary

In modern peptidomimetic drug design, the replacement of the C-terminal carboxylic acid with a 5-substituted tetrazole ring is a canonical strategy to improve metabolic stability and membrane permeability. However, assuming direct equivalence in ionization properties between the carboxylate and the tetrazolate anion is a common failure mode in lead optimization.

This technical guide provides a rigorous analysis of the physicochemical behavior of L-alanine tetrazole derivatives (specifically 5-(1-aminoethyl)tetrazole). It details the electronic mechanisms driving acidity, contrasts these with the parent amino acid, and provides a self-validating experimental protocol for determining accurate pKa values—a critical step for predicting receptor binding and pharmacokinetic performance.

Part 1: Molecular Architecture & Acidity Mechanisms

The Bioisosteric Divergence

While the tetrazole ring is topologically similar to a carboxylic acid, its electronic environment is distinct. In L-Alanine, the carboxylic acid (

In the tetrazole analogue, the acidic proton resides on the nitrogen ring. The acidity is governed by the stabilization of the resulting anion through resonance delocalization across the four nitrogen atoms.

Key Distinction:

-

L-Alanine (COOH): Ionizes early (

). At pH 7.4, it is 99.9% anionic. -

L-Alanine Tetrazole Analogue: The tetrazole ring is inherently less acidic than a carboxylic acid. While the

-ammonium group lowers the pKa relative to an alkyl tetrazole (typically ~5.0–5.5), the resulting pKa often lands in the 3.5 – 4.5 range .

Tautomeric Equilibrium

Unlike the carboxylate, the neutral tetrazole exists in a tautomeric equilibrium between the 1H- and 2H-forms. This equilibrium is solvent-dependent and critical for binding affinity, as different receptors may select for specific tautomers.

-

2H-Tautomer: Generally predominates in solution and the solid state due to lower dipole moments.

-

1H-Tautomer: Often the bioactive conformation in protein pockets where specific H-bond donors/acceptors are required.

Physicochemical Comparison Table

| Property | L-Alanine (Parent) | L-Alanine Tetrazole Derivative | Impact on Drug Design |

| Acidic Moiety | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole ( | Bioisosteric replacement. |

| Acidic pKa | 2.34 ± 0.02 | 3.8 – 4.8 (Estimated)* | Tetrazole retains more neutral character at acidic pH (e.g., stomach). |

| Basic pKa | 9.69 ( | ~9.5 – 9.8 ( | Minimal change to the amine basicity. |

| LogD (pH 7.4) | -2.8 (Highly Polar) | -1.5 to -2.0 (Less Polar) | Tetrazolate anion is more lipophilic than carboxylate due to charge delocalization. |

| Planarity | Planar | Planar Aromatic Ring | Tetrazole offers |

*Note: Exact pKa depends on ionic strength and specific substitutions on the amine.

Part 2: Ionization Pathways & Visualization

The ionization of tetrazole-alanine derivatives follows a specific zwitterionic pathway. Understanding this flow is essential for interpreting titration data.

Figure 1: Stepwise ionization pathway of L-alanine tetrazole derivatives. Note that the tetrazole proton dissociates first, followed by the ammonium proton.

Part 3: Experimental Protocol for pKa Determination

Materials & Prerequisites

-

Compound: >98% purity L-Alanine Tetrazole derivative (HPLC verified). Impurity warning: Residual synthetic acids (TFA, HCl) will skew results.

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Background Electrolyte: 0.15 M KCl (mimics physiological ionic strength).

-

Inert Gas: Argon or Nitrogen (essential to prevent

absorption).

The "Bjerrum" Method Workflow

This protocol ensures self-validation by performing a "blank" titration to subtract background solvent effects.

Figure 2: Potentiometric titration workflow designed to capture both ionization events under anaerobic conditions.

Data Analysis (The Expert Insight)

Do not rely solely on the inflection point. Use the Bjerrum difference plot :

-

Titrate the blank (KCl + HCl only).

-

Titrate the sample (KCl + HCl + Analyte).

-

Calculate the average number of bound protons (

) at each pH. -

Validation: The curve must show two distinct steps (

and

Part 4: Strategic Implications in Drug Design

Metabolic Stability

The primary driver for using the tetrazole ring is resistance to proteolysis. Peptidases that cleave the C-terminal of L-alanine recognize the carboxylate geometry and charge density. The tetrazole ring, being bulkier and having a more diffuse negative charge (delocalized over 4 nitrogens), sterically and electronically impedes enzymatic hydrolysis.

Receptor Binding & Selectivity

-

Charge Mismatch: If your target receptor relies on a "salt bridge" with a specific lysine or arginine residue, the tetrazole may bind weaker than the carboxylate due to the diffuse charge density (soft anion vs. hard anion).

-

Lipophilic Contacts: If the pocket has hydrophobic residues nearby, the aromatic nature of the tetrazole ring can provide additional van der Waals interactions or

-cation interactions that the carboxylate cannot, potentially increasing potency.

Prodrug Potential

The N-H on the tetrazole ring can be alkylated to form prodrugs. Unlike esters of carboxylic acids (which are easily hydrolyzed), N-alkyl tetrazoles are often too stable. However, specific "soft alkyl" strategies (e.g., acyloxymethyl groups) can be employed to improve oral bioavailability.

References

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3401. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

Popova, E. A., et al. (2019). Tetrazole Derivatives as Promising Antioxidant Agents. Molecules, 24(12), 2217. [Link]

Comparison of 1-tetrazolyl vs 2-tetrazolyl alanine isomers in peptide design

This guide details the technical comparison between

Executive Summary

In peptide engineering, the incorporation of tetrazole-functionalized amino acids allows for the precise modulation of polarity, hydrogen bonding, and backbone conformation without introducing ionizable charges at physiological pH.

The distinction between the 1-tetrazolyl (N1-linked) and 2-tetrazolyl (N2-linked) isomers is not merely structural but functional.

-

1-Tza is a high-dipole surrogate for the cis-amide bond , often used to lock peptides into specific secondary structures like type VI

-turns. -

2-Tza is a lower-dipole, thermodynamically stable isomer often employed as a neutral polar spacer or a non-basic histidine mimic.

Understanding the causality between the regioisomer choice and the resulting peptide behavior is critical for rational drug design.

Physicochemical Properties & Structural Logic

Dipole Moment & Polarity

The most significant difference between the isomers is their electronic distribution.

-

1-Tetrazolyl (1-Tza): The dipole moment is significantly higher (~5.0–5.5 D). The vectors of the lone pairs on N2, N3, and N4 align constructively. This makes 1-Tza highly effective at engaging in strong electrostatic interactions and hydrogen bonding, despite being non-ionizable.

-

2-Tetrazolyl (2-Tza): The dipole moment is much lower (~2.0–2.5 D) due to vector cancellation. It is more lipophilic and behaves as a "stealth" polar residue, useful for improving membrane permeability while maintaining water solubility.

Acid-Base Profile (vs. Histidine)

Unlike Histidine (pKa ~6.0), both N-substituted tetrazoles are non-ionizable at physiological pH .

-

They function as weak bases (conjugate acid pKa < 0).[1]

-

Design Implication: Use Tza when you require the geometry or polarity of a histidine-like ring but need to eliminate pH-dependent protonation (e.g., to prevent charge repulsion or unwanted catalytic activity).

Conformational Mimicry (The Cis-Amide Effect)

-

1,5-Disubstituted Tetrazoles (1-Tza): Structurally isomorphic to a cis-amide bond . The 1-Tza side chain can force the peptide backbone into conformations that mimic the cis isomer of Proline, facilitating the formation of

-turns. -

2,5-Disubstituted Tetrazoles (2-Tza): The geometry does not align with the cis-amide bond. It projects the side chain differently, often adopting a "trans-like" extension, useful for spacing.

Synthetic Pathways & Regioselectivity

Achieving the correct isomer requires distinct synthetic strategies. The "default" reaction often yields the thermodynamic product (2-Tza) or a mixture.

Synthesis of 2-Tetrazolyl Alanine (The Thermodynamic Route)

The most robust method for generating the 2-isomer is the Michael addition of 5-substituted tetrazoles to Dehydroalanine (Dha) .

-

Mechanism: The tetrazolate anion attacks the electrophilic

-carbon of the Dha moiety. -

Regioselectivity: Steric and thermodynamic factors heavily favor attack by the N2 position, yielding the 2-Tza derivative as the major product (>90%).

Synthesis of 1-Tetrazolyl Alanine (The Kinetic/Cyclization Route)

Direct alkylation often fails to yield 1-Tza cleanly. The preferred route is heterocyclization of a primary amine.

-

Precursor:

-Amino-L-Alanine (derived from Asparagine or Serine). -

Mechanism: The amine reacts with the orthoformate to form an imidate, which is then trapped by the azide to close the ring. This forces the formation of the 1-substituted tetrazole.

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways. The Dehydroalanine route favors the 2-isomer, while amine cyclization is required to selectively target the 1-isomer.

Experimental Protocols

Protocol A: Synthesis of Fmoc-L-Ala(2-Tza)-OH (Michael Addition)

Best for: Generating the thermodynamically stable 2-isomer.

-

Preparation of Dehydroalanine: Treat Fmoc-Ser(OTs)-OBzl with diethylamine in DCM to effect elimination, yielding the dehydroalanine intermediate.

-

Coupling:

-

Dissolve Fmoc-Dha-OBzl (1.0 eq) and 5-phenyltetrazole (1.5 eq) in acetonitrile.

-

Add catalytic triethylamine (0.1 eq).

-

Reflux for 12–24 hours. Monitor by TLC for disappearance of the alkene.

-

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with 5% citric acid and brine.

-

Deprotection: Hydrogenolysis (H2, Pd/C) removes the benzyl ester to yield the free acid suitable for SPPS.

-

Validation: NMR should show the tetrazole C5 signal at ~163–165 ppm (characteristic of 2-sub).

Protocol B: Synthesis of Fmoc-L-Ala(1-Tza)-OH (Cyclization)

Best for: Generating the 1-isomer for cis-amide mimicry.

-

Preparation of Amine: Start with Fmoc-Dap(Boc)-OH (Diaminopropionic acid). Selectively deprotect the side chain (TFA/DCM) to expose the

-amine. -

Cyclization:

-

Suspend the

-amino alanine derivative (1.0 eq) in acetic acid. -

Add triethyl orthoformate (3.0 eq) and sodium azide (1.5 eq).

-

Heat to 80°C for 4 hours. Caution: Hydrazodic acid generation possible; use a blast shield.

-

-

Workup: Dilute with water, extract with EtOAc. The product precipitates upon acidification in many cases.

-

Validation: NMR tetrazole C5 signal typically appears upfield (~150–155 ppm) compared to the 2-isomer.

Functional Comparison Data

| Feature | 1-Tetrazolyl Alanine (1-Tza) | 2-Tetrazolyl Alanine (2-Tza) |

| Attachment Point | Nitrogen 1 (N1) | Nitrogen 2 (N2) |

| Dipole Moment | High (~5.2 D) | Low (~2.1 D) |

| Polarity | High (Hydrophilic) | Moderate (Amphiphilic) |

| Bioisosterism | Cis-Amide Bond , | Polar Spacer, Trans-amide |

| H-Bonding | Strong Acceptor (N4) | Weak Acceptor |

| Metabolic Stability | High | High |

| Synthesis Route | Amine Cyclization | Michael Addition to Dha |

| Primary Use | Secondary Structure Constraint | "Stealth" Polar Residue |

Structural Isomerism & Dipole Logic

The following diagram illustrates the vector alignment that causes the drastic difference in polarity between the two isomers.

Figure 2: Dipole Vector Analysis. In the 1-isomer, the lone pair vectors align to create a strong dipole. In the 2-isomer, the symmetry of the substitution leads to partial cancellation, reducing overall polarity.

References

-

Comparison of Tetrazole Isomers in Medicinal Chemistry Title: Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents Source: PMC (National Institutes of Health) URL:[Link]

-

Synthesis of

-Tetrazolyl Alanine Derivatives Title: Synthesis of -

1,5-Disubstituted Tetrazoles as Cis-Amide Mimics Title: The 1,5-Disubstituted Tetrazole Ring as a cis-Amide Bond Surrogate Source: PubMed URL:[4][Link]

-

General Synthesis of 1-Substituted Tetrazoles Title: Synthesis of 1H-tetrazoles Source: Organic Chemistry Portal URL:[Link]

-

Bioisosterism of Tetrazoles Title: Tetrazoles: A multi-potent motif in drug design Source:[5] VU Research Repository URL:[Link]

Sources

Photo-Induced Fluorogenic Bioorthogonal Chemistry: A Technical Guide to Tetrazolyl-Alanine Activation

Executive Summary

This technical guide details the photophysical properties and experimental application of tetrazolyl-alanine (Tet-Ala ) derivatives. These genetically encodable amino acids serve as bioorthogonal probes that undergo a fluorogenic photo-click reaction (specifically, the nitrile imine-mediated tetrazole-alkene cycloaddition, or NITEC).

Unlike traditional fluorophores that are "always on," Tet-Ala derivatives are fluorogenic: they are optically quiescent (UV-absorbing but non-fluorescent) until photo-activated at specific wavelengths (302–405 nm). Upon irradiation, they release nitrogen (

Part 1: Mechanistic Principles

The utility of Tet-Ala lies in its "Turn-On" fluorescence mechanism. Understanding the photochemical cascade is critical for troubleshooting low signal-to-noise ratios or off-target labeling.

The Photochemical Cascade

The reaction proceeds in two distinct steps:

-

Photo-activation (Rate Limiting): The tetrazole ring absorbs a photon (

), leading to the extrusion of -

Cycloaddition (Fluorogenic Step): The nitrile imine undergoes a rapid 1,3-dipolar cycloaddition with a dipolarophile (alkene) to form a stable pyrazoline adduct.

Why it Fluoresces:

-

Tetrazole (Pre-activation): The tetrazole ring typically quenches fluorescence via Photoinduced Electron Transfer (PET) or lacks the necessary conjugated planar rigidity.

-

Pyrazoline (Post-activation): The formation of the pyrazoline ring restores a push-pull electronic system (intramolecular charge transfer) and rigidifies the structure, resulting in strong emission in the visible spectrum (cyan to orange).

Pathway Visualization

Figure 1: The NITEC pathway. Note the competition between the desired fluorescent pyrazoline formation and non-fluorescent side reactions with nucleophiles if the alkene is absent.

Part 2: Chemical Dynamics & Optical Properties

The choice of Tet-Ala derivative determines the activation wavelength and the emission color. Early generations required deep UV (302 nm), which is toxic to live cells. Modern derivatives utilize extended conjugation (e.g., phenyl rings, auxochromes) to shift activation to 365 nm or 405 nm.

Comparative Optical Data

The following table summarizes the properties of common Tet-Ala derivatives and their Pyrazoline products.

| Derivative Class | Activation | Pyrazoline Emission | Stokes Shift | Quantum Yield ( | Turn-On Ratio |

| Phenyl-Tetrazole (Gen 1) | 302 nm | ~450 nm (Blue) | ~150 nm | 0.10 - 0.40 | >20-fold |

| p-Methoxy-Phenyl (Gen 2) | 365 nm | ~490 nm (Cyan/Green) | ~125 nm | 0.50 - 0.65 | >50-fold |

| Naphthalene-Tetrazole | 365-390 nm | ~510 nm (Green) | ~120 nm | 0.45 - 0.70 | >100-fold |

| Pyrene-Tetrazole | 405 nm | ~560 nm (Orange) | ~155 nm | 0.20 - 0.35 | Varies |

Note: Quantum yields are solvent-dependent. Values above represent measurements in aqueous buffer/organic co-solvent mixtures typical for biological imaging.

Key Technical Considerations

-

Solvent Effect: The nitrile imine intermediate is sensitive to water. In purely aqueous environments without the alkene, it reacts with water to form a non-fluorescent hydrazide. Critical Insight: "Sterically shielded" tetrazoles (e.g., ortho-substituted) protect the nitrile imine from water, favoring the reaction with the alkene and enhancing the fluorescent yield.

-

Two-Photon Excitation: Naphthalene-based derivatives possess significant two-photon cross-sections (~3.8 GM), allowing activation via 700–800 nm femtosecond lasers for deep-tissue imaging.

Part 3: Experimental Protocols

Protocol A: In Vitro Protein Labeling

Objective: Label a specific protein containing Tet-Ala with a fluorogenic alkene probe.

Reagents:

-

Protein of Interest (POI) with Tet-Ala incorporated (via Amber suppression).

-

Alkene Probe: Methacrylate or Fumarate derivative (1 mM stock in DMSO).

-

Buffer: PBS (pH 7.4). Avoid primary amines (Tris) if possible, though Tet-click is generally bioorthogonal.

Workflow:

-

Preparation: Dilute POI to 10–50

M in PBS. -

Probe Addition: Add Alkene Probe to a final concentration of 100–500

M (10-50x excess). -

Photo-Activation:

-

Place sample in a quartz cuvette or clear-bottom 96-well plate.

-

Irradiate with 365 nm LED (approx. 10–20 mW/cm²) for 2–5 minutes .

-

Note: Do not overheat the sample.

-

-

Readout: Measure fluorescence immediately (Ex: 365 nm / Em: 490 nm). No washing is required due to the fluorogenic nature (unreacted probe is dark).

Protocol B: Spatiotemporal Live-Cell Imaging

Objective: Activate fluorescence in a specific subcellular region.

Workflow Visualization:

Figure 2: Live-cell photo-click workflow. The reaction only occurs where light is applied, enabling "painting" of fluorescence.

Detailed Steps:

-

Expression: Transfect mammalian cells (e.g., HEK293T) with the orthogonal tRNA/tRNA-synthetase pair and the gene of interest containing the TAG (amber) codon.

-

Incorporation: Supplement media with 0.2–1.0 mM Tet-Ala amino acid. Incubate for 24–48 hours.[2]

-

Labeling: Replace media with imaging buffer containing the alkene dipolarophile (e.g., 50

M). -

Activation: Using a confocal microscope, define a Region of Interest (ROI). Irradiate with a 405 nm laser (100% power, scan speed 4-8

s/pixel) for 5–10 seconds. -

Imaging: Switch to the detection channel (e.g., GFP channel settings) to observe the "turn-on" fluorescence.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Autofluorescence of cell media or non-specific probe binding. | Switch to phenol-red free media. Use "Dark" alkene probes that only fluoresce upon reaction. |

| Low Signal | Water quenching (Nitrile imine hydrolysis). | Use Sterically Shielded Tetrazoles (e.g., ortho-isopropyl) which resist water attack. Increase alkene concentration. |

| Cell Toxicity | UV damage (if using 302 nm) or phototoxicity. | Switch to 365 nm or 405 nm activatable derivatives. Reduce laser power and increase exposure time slightly. |

| No "Turn-On" | Inefficient Amber suppression. | Verify protein expression via Western blot (using a C-term tag). Ensure Synthetase/tRNA pair is orthogonal. |

References

-

Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). Selective Functionalization of a Genetically Encoded Alkene-Containing Protein via "Photo-Click" Chemistry in Bacteria. Journal of the American Chemical Society. [Link]

-

Herner, A., & Lin, Q. (2016). Photo-Triggered Bioorthogonal Chemistry for Biological Applications. Topics in Current Chemistry. [Link]

-

Wang, Y., & Lin, Q. (2017). Improved Photoinduced Fluorogenic Alkene–Tetrazole Reaction for Protein Labeling. Bioconjugate Chemistry. [Link][4]

-

Li, Z., Qian, L., Li, L., Bernhammer, J. C., Huynh, H. V., Lee, J. S., & Yao, S. Q. (2016). Tetrazole-Based Probes for Integrated Bioorthogonal Profiling of Protein Activity and Imaging. Angewandte Chemie International Edition. [Link]

-

Zhang, Y., et al. (2018). Sterically Shielded Tetrazoles for Fluorogenic Photoclick Reaction: Tuning Cycloaddition Rate and Product Fluorescence. Organic & Biomolecular Chemistry. [Link]

Sources

Methodological & Application

Synthesis of 3-(2-Tetrazolyl)-L-alanine from L-serine or L-asparagine precursors

Application Note: Precision Synthesis of 3-(2-Tetrazolyl)-L-alanine

Executive Summary

This guide details the synthetic protocols for 3-(2-tetrazolyl)-L-alanine , a non-canonical amino acid valuable in medicinal chemistry as a histidine isostere and a photo-crosslinking probe.

Critical Distinction:

-

Target: 3-(2-Tetrazolyl)-L-alanine (N2-linked).

-

Related Isomer: 3-(Tetrazol-5-yl)-L-alanine (C5-linked).

This document primarily focuses on the N2-linked isomer (as requested) using the L-Serine pathway, while providing the L-Asparagine route as a comparative reference for the C5-isomer.

Retrosynthetic Logic & Pathway Design

The synthesis of tetrazolyl-amino acids is dictated by the attachment point of the tetrazole ring to the alanine side chain.

Pathway A: The L-Serine Route (Targeting N2-Linkage)

To attach the tetrazole ring via its nitrogen (N2), the alanine side chain must act as an electrophile. L-Serine provides a hydroxyl handle that can be activated (tosylate/mesylate) or eliminated to form a dehydroalanine acceptor.

-

Key Challenge: Regioselectivity. Tetrazoles are ambient nucleophiles. Alkylation typically yields a mixture of N1 and N2 isomers. However, Michael addition to dehydroalanine or specific solvent conditions can favor the thermodynamically more stable N2 isomer.

Pathway B: The L-Asparagine Route (Targeting C5-Linkage)

To attach the tetrazole ring via its carbon (C5), the alanine side chain must provide the nitrile precursor. L-Asparagine provides a carboxamide, which is easily dehydrated to a nitrile (

-

Key Advantage: Regiospecificity.[4][6][7][8] The [3+2] cycloaddition of an azide to a nitrile exclusively forms the C5-tetrazole.

Detailed Protocols

Protocol A: Synthesis of 3-(2-Tetrazolyl)-L-alanine from L-Serine

Methodology: Michael Addition to Dehydroalanine (Favors N2-isomer)

Reagents:

-

N-Boc-L-Serine methyl ester

-

Tos-Cl (p-Toluenesulfonyl chloride)

-

DABCO (1,4-Diazabicyclo[2.2.2]octane)[9]

-

Tetrazole (1H-tetrazole or 5-substituted tetrazole)[8]

-

Triethylamine (Et3N)

-

Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Formation of Dehydroalanine (Dha) Intermediate:

-

Dissolve N-Boc-L-Serine methyl ester (1.0 eq) in DCM.

-

Add DABCO (2.2 eq) and Tos-Cl (1.1 eq) at 0°C.

-

Stir at room temperature for 16 hours. The elimination of the tosylate occurs in situ to generate the N-Boc-dehydroalanine methyl ester.

-

Purification: Wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

-

-

Michael Addition of Tetrazole:

-

Dissolve the Tetrazole (2.0 eq) in anhydrous Acetonitrile.

-

Add Triethylamine (0.5 eq) to generate the tetrazolate anion.

-

Add the N-Boc-dehydroalanine methyl ester (1.0 eq) from Step 1.

-

Reflux the mixture at 50-60°C for 24 hours.

-

Note: The tetrazolate anion attacks the

-carbon of the dehydroalanine. Steric and thermodynamic factors in refluxing acetonitrile typically favor the N2-isomer over the N1-isomer.

-

-

Isolation & Deprotection:

-

Concentrate the solvent.[6]

-

Redissolve in EtOAc and wash with water to remove excess tetrazole.

-

Purify regioisomers by column chromatography.[6] The N2-isomer is usually less polar than the N1-isomer.

-

Hydrolysis: Treat with LiOH in THF/H2O to remove the methyl ester.

-

Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the final 3-(2-Tetrazolyl)-L-alanine.

-

Protocol B: Synthesis of 3-(Tetrazol-5-yl)-L-alanine from L-Asparagine

Methodology: Dehydration and [3+2] Cycloaddition (Exclusively C5-isomer)

Reagents:

-

N-Boc-L-Asparagine

-

DCC (N,N'-Dicyclohexylcarbodiimide) or TFAA (Trifluoroacetic anhydride)

-

Sodium Azide (NaN3) & Zinc Bromide (ZnBr2) OR TMSN3 (Trimethylsilyl azide)

Step-by-Step Procedure:

-

Dehydration to

-Cyanoalanine:-

Dissolve N-Boc-L-Asparagine (1.0 eq) in Pyridine/Dioxane.

-

Add DCC (1.1 eq) at 0°C.

-

Stir for 4-12 hours. The primary amide dehydrates to form the nitrile group.

-

Filter off the DCU urea byproduct. Concentrate and purify the N-Boc-

-cyanoalanine.

-

-

[3+2] Cycloaddition:

-

Dissolve N-Boc-

-cyanoalanine in Isopropanol/Water (2:1) or DMF.[7] -

Add NaN3 (1.5 eq) and ZnBr2 (1.0 eq) (Lewis acid catalyst).

-

Heat to 80°C for 16-24 hours.

-

Alternative: Use TMSN3 and catalytic Dibutyltin oxide in Toluene at reflux (sealed tube).

-

-

Workup:

-

Acidify carefully to pH 2-3 (Caution: HN3 evolution is possible; work in fume hood).

-

Extract with EtOAc.

-

The product is N-Boc-3-(tetrazol-5-yl)-L-alanine.

-

Remove Boc group with TFA/DCM if free amino acid is required.

-

Comparative Analysis

| Feature | Serine Route (Protocol A) | Asparagine Route (Protocol B) |

| Target Isomer | N2-Tetrazolyl (and N1 minor) | C5-Tetrazolyl |

| Reaction Type | Michael Addition / Nucleophilic Sub. | [3+2] Cycloaddition |

| Key Intermediate | Dehydroalanine (or | |

| Regioselectivity | Variable (N2 favored in hot MeCN) | 100% Specific (C5) |

| Common Use | Histidine mimic, Photo-affinity | Carboxylate mimic (Glu/Asp isostere) |

Pathway Visualization

Caption: Divergent synthesis pathways for N2-linked (via Serine) and C5-linked (via Asparagine) tetrazolyl-alanine analogues.

References

-

Organic Syntheses, Coll.[3] Vol. 9, p. 63 (1998); Vol. 70, p. 1 (1992). Title: Synthesis of N-Protected

-Amino Acids from N-(Benzyloxycarbonyl)-L-Serine via its -

Alami, N. E., et al. (1998). Title: Synthesis of

-Tetrazolyl DL-Alanine Derivatives. Relevance: Confirms the reaction of 5-aryl tetrazoles with dehydroalanine yields the N2-isomer preferentially. Source:[Link] -

Demko, Z. P., & Sharpless, K. B. (2002). Title: Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Relevance: The definitive guide for the Asparagine

Nitrile

Sources

- 1. Biosynthesis of beta-(isoxazolin-5-on-2-yl)alanine, the precursor of the neurotoxic amino acid beta-N-oxalyl-L-alpha,beta-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agriculturejournals.cz [agriculturejournals.cz]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Bio-orthogonal Photo-Click Reaction using 3-(2-Tetrazolyl)-L-alanine (Tza)

Executive Summary

This guide details the conditions and protocols for utilizing 3-(2-Tetrazolyl)-L-alanine (Tza) , a genetically encodable non-canonical amino acid (ncAA), in bio-orthogonal "photo-click" reactions. This reaction, known as Nitrile Imine-mediated Tetrazole-Ene Cycloaddition (NITEC) , is a light-induced ligation that offers high spatiotemporal control. Unlike copper-catalyzed click chemistry, NITEC is catalyst-free and, crucially, fluorogenic —the starting tetrazole is non-fluorescent, but the pyrazoline cycloadduct product is highly fluorescent. This unique property allows for "no-wash" imaging of protein dynamics in living systems.[1][2]

Mechanism & Chemical Principles[3][4]

The utility of Tza relies on its photo-instability. Upon UV irradiation, the tetrazole ring undergoes a cycloreversion, releasing nitrogen gas (

Reaction Pathway Diagram

Figure 1: Mechanism of the photo-induced NITEC reaction.[3] The UV-triggered release of nitrogen drives the formation of the reactive nitrile imine.

Critical Experimental Parameters

Success with Tza photo-click chemistry depends on balancing reactivity with biocompatibility.

Light Source & Wavelength

The absorption maximum of the tetrazole moiety is typically near 260–280 nm , with a tail extending to 300–320 nm .

-

302 nm (UV-B): Provides the fastest reaction kinetics (seconds to minutes). However, it is damaging to live cells and DNA. Recommended for in vitro protein labeling or fixed cells.[5]

-

365 nm (UV-A): Slower kinetics (minutes to hours) but significantly more biocompatible. High-power LEDs (e.g., 300–500 mW) are required to drive the reaction efficiently.

-

Two-Photon (700+ nm): Possible only with specific naphthalene-conjugated tetrazole derivatives, not standard Tza.

Reaction Partners (Alkenes)

The choice of alkene determines the reaction rate (

| Alkene Type | Reactivity ( | Stability | Application |

| Acrylamide | Low (~0.1 M⁻¹s⁻¹) | High | Surface modification, hydrogels |

| Methacrylate | Moderate | High | Polymer crosslinking |

| Maleimide | High (~10–50 M⁻¹s⁻¹) | Moderate | Rapid in vitro labeling |

| Spiroalkenes | Very High (>50 M⁻¹s⁻¹) | High | Live cell imaging (Bio-orthogonal) |

Solvent & pH Compatibility

-

Aqueous Buffers: The reaction proceeds well in PBS or Tris (pH 7.4).

-

Nucleophilic Competition: The nitrile imine intermediate is electrophilic. In the absence of a good dipolarophile (alkene), water or nucleophiles (amines, thiols) can attack the nitrile imine, forming non-fluorescent byproducts. Strategy: Use an excess of alkene or highly strained alkenes (e.g., spirohexene) to outcompete water.

Protocol 1: Genetic Incorporation of Tza

This protocol describes the site-specific incorporation of Tza into a target protein using an orthogonal tRNA/tRNA-synthetase (RS) pair in E. coli.

Reagents:

-

Plasmid 1: Expression vector with Target Gene containing an Amber Stop Codon (TAG) (e.g., pET-GFP-TAG).

-

Plasmid 2: Orthogonal tRNA/RS plasmid (e.g., pEvol-TzaRS).

-

Tza Amino Acid: 3-(2-Tetrazolyl)-L-alanine (dissolved in dilute NaOH or water, neutralized to pH 7).

-

Host Strain: E. coli BL21(DE3).[6]

Step-by-Step Procedure:

-

Transformation: Co-transform BL21(DE3) cells with Plasmid 1 and Plasmid 2. Plate on LB agar with appropriate antibiotics (e.g., Ampicillin + Chloramphenicol).

-

Inoculation: Pick a single colony into 5 mL LB media with antibiotics. Grow overnight at 37°C.

-

Induction Setup: Dilute overnight culture 1:100 into fresh LB media (antibiotics included). Incubate at 37°C until OD₆₀₀ reaches 0.4–0.6 .

-

Tza Addition: Add Tza to the culture to a final concentration of 1 mM .

-

Note: Tza is relatively expensive; 1 mM is standard, but 0.5 mM may suffice for high-expression systems.

-

-

Protein Induction: Add IPTG (1 mM) and Arabinose (0.2%) to induce the protein and the synthetase, respectively.

-

Expression: Incubate at 30°C for 12–16 hours .

-

Why 30°C? Lower temperatures often improve the solubility of ncAA-containing proteins and reduce metabolic burden.

-

-

Harvest: Centrifuge cells (4000g, 15 min). The pellet contains the Tza-incorporated protein. Proceed to purification using standard affinity methods (e.g., Ni-NTA).

Protocol 2: Photo-Click Labeling (In Vitro)

This protocol validates the reactivity of the purified Tza-protein with a fluorescent or functional alkene probe.

Reagents:

-

Purified Tza-Protein (from Protocol 1) in PBS (pH 7.4).

-

Alkene Probe (e.g., Maleimide-Fluorophore or Spirohexene-Biotin).

-

Handheld UV Lamp (302 nm or 365 nm).[4]

Step-by-Step Procedure:

-

Preparation: Dilute Tza-Protein to 10–50 µM in PBS.

-

Mixing: Add the Alkene Probe (10–20 equivalents relative to protein).

-

Example: For 10 µM protein, add 100–200 µM probe.

-

-

Irradiation:

-

Place the sample in a quartz cuvette or an open microcentrifuge tube (plastic absorbs UV).

-

Irradiate with UV light.[1]

-

302 nm: Irradiate for 1–5 minutes . Keep the lamp ~2 cm from the sample.

-

365 nm: Irradiate for 10–30 minutes . Ensure high intensity.

-

-

Quenching (Optional): The reaction stops immediately when the light is turned off.

-

Analysis:

-

SDS-PAGE: Run the sample on a gel. If the probe was a fluorophore, image the gel under UV/Blue light before staining.

-

Fluorescence Spectroscopy: If using the fluorogenic property (non-fluorescent alkene + Tza

fluorescent pyrazoline), measure emission (typically Ex ~360 nm / Em ~480–550 nm depending on the specific pyrazoline structure).

-

Experimental Workflow Visualization

Figure 2: Complete workflow from genetic encoding to photo-activated labeling.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is self-validating, include these controls:

| Issue | Possible Cause | Solution / Validation Step |

| No Fluorescence | Failed incorporation of Tza. | Control: Run Mass Spectrometry on the purified protein to confirm the mass shift corresponding to Tza incorporation vs. natural amino acid mis-incorporation. |

| High Background | Non-specific binding of probe. | Control: Perform a "Dark Control" (Mix protein + probe but DO NOT irradiate). If this glows, the probe is sticky. |

| Protein Precipitation | UV damage or aggregation. | Optimization: Switch from 302 nm to 365 nm. Reduce irradiation time. Keep samples on ice during irradiation. |

| Low Yield | Water competition (Hydrolysis). | Optimization: Increase alkene concentration. Switch to a strained alkene (e.g., Spirohexene) which reacts faster than water attacks the nitrile imine. |

References

-

Song, W., Wang, Y., Qu, J., & Lin, Q. (2008). Selective functionalization of a genetically encoded alkene-containing protein via "photoclick chemistry" in bacterial cells.[1] Journal of the American Chemical Society. [Link]

-

Ramil, C. P., & Lin, Q. (2014).[1] Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction.[1][7] Current Opinion in Chemical Biology. [Link]

-

Wang, Y., Song, W., Hu, W., & Lin, Q. (2009). Fast alkene functionalization in vivo by photoclick chemistry: HOMO lifting of nitrile imine dipoles.[1] Angewandte Chemie International Edition. [Link]

-

Yu, Z., Ohulchanskyy, T. Y., An, P., Prasad, P. N., & Lin, Q. (2013). Fluorogenic, two-photon-triggered photoclick chemistry in live mammalian cells.[1][2][7] Journal of the American Chemical Society. [Link]

-

Herner, A., & Lin, Q. (2016). Photo-triggered bioorthogonal chemistry for biological imaging and engineering.[1][2][8][9] Topics in Current Chemistry. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorogenic, Two-Photon Triggered Photoclick Chemistry in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gce4all.oregonstate.edu [gce4all.oregonstate.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of 3-(2-Tetrazolyl)-L-alanine into Macrocyclic Peptides

Introduction: Expanding the Chemical Space of Macrocyclic Peptides

Macrocyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased target affinity, and improved cell permeability compared to their linear counterparts.[1] The incorporation of non-canonical amino acids is a key strategy in the design of macrocyclic peptides, allowing for the fine-tuning of their pharmacological properties.[2] This guide provides a comprehensive overview and detailed protocols for the incorporation of a particularly interesting unnatural amino acid, 3-(2-Tetrazolyl)-L-alanine, into macrocyclic peptide scaffolds.

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[1] Its similar pKa and planar structure allow it to mimic the interactions of a carboxylate, while offering advantages such as increased lipophilicity and metabolic stability. By introducing 3-(2-Tetrazolyl)-L-alanine into a peptide sequence, researchers can explore novel structure-activity relationships and potentially develop drug candidates with improved pharmacokinetic profiles.

This document will guide researchers through the synthesis of the requisite Fmoc-protected 3-(2-Tetrazolyl)-L-alanine, its incorporation into a linear peptide via solid-phase peptide synthesis (SPPS), subsequent macrocyclization, and final purification and characterization.

Synthesis of Fmoc-L-3-(2-tetrazolyl)alanine: The Building Block

The successful incorporation of 3-(2-Tetrazolyl)-L-alanine into a peptide sequence begins with the synthesis of its Nα-Fmoc protected form. This is crucial for its use in standard Fmoc-based solid-phase peptide synthesis. The synthesis can be approached in a multi-step process starting from a protected aspartic acid derivative.

A plausible synthetic route involves the conversion of the side-chain carboxylic acid of a suitably protected aspartic acid into a nitrile, followed by a [3+2] cycloaddition with an azide to form the tetrazole ring.

Conceptual Synthetic Pathway:

Caption: Conceptual workflow for the synthesis of Fmoc-L-3-(2-tetrazolyl)alanine.

Detailed Protocol: Synthesis of Fmoc-L-3-(2-tetrazolyl)alanine

This protocol is a generalized procedure based on established chemical transformations for the synthesis of tetrazole-containing amino acids.[1] Optimization may be required for specific laboratory conditions.

Materials:

-

Fmoc-Asn-OH

-

Dehydrating agent (e.g., trifluoroacetic anhydride, cyanuric chloride)

-

Organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Sodium azide (NaN₃)

-

Lewis acid (e.g., Zinc bromide (ZnBr₂))

-

Aqueous workup reagents (e.g., saturated sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Dehydration of Fmoc-Asn-OH to the corresponding nitrile:

-

Dissolve Fmoc-Asn-OH in an appropriate anhydrous solvent (e.g., DMF).

-

Cool the solution in an ice bath.

-

Slowly add the dehydrating agent (e.g., 2.2 equivalents of trifluoroacetic anhydride).

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Perform an aqueous workup to isolate the crude nitrile product.

-

-

[3+2] Cycloaddition to form the tetrazole ring:

-

Dissolve the crude nitrile in a suitable solvent (e.g., DMF).

-

Add sodium azide (e.g., 1.5 equivalents) and a Lewis acid catalyst (e.g., 1.2 equivalents of ZnBr₂).

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction and perform an appropriate aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure Fmoc-L-3-(2-tetrazolyl)alanine.

-

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

The Fmoc-protected 3-(2-Tetrazolyl)-L-alanine can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[3]

Workflow for Solid-Phase Peptide Synthesis:

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Protocol: SPPS of a Linear Peptide Containing 3-(2-Tetrazolyl)-L-alanine

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-L-3-(2-tetrazolyl)alanine)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Note: For the coupling of Fmoc-L-3-(2-tetrazolyl)alanine, a double coupling may be beneficial to ensure complete reaction due to its potential steric bulk.

-

-

Washing: Wash the resin as in step 3.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude peptide.

Macrocyclization: From Linear to Cyclic

Macrocyclization can be performed either on-resin or in solution. The choice of strategy depends on the peptide sequence and the desired cyclization points. Solution-phase cyclization is often preferred to minimize intermolecular reactions, although it requires high dilution conditions.[4]

Detailed Protocol: Solution-Phase Head-to-Tail Macrocyclization

Materials:

-

Crude linear peptide

-

High-purity DMF

-

Coupling reagent (e.g., HATU, PyBOP)

-

Base (e.g., DIPEA)

Procedure:

-

Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (typically 0.1-1 mM) to favor intramolecular cyclization.

-

Activation: Add the coupling reagent (e.g., 1.2 equivalents of HATU) and base (e.g., 2.4 equivalents of DIPEA) to the peptide solution.

-

Reaction: Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-24 hours.

-

Quenching and Concentration: Once the reaction is complete, quench any remaining activating agent with a small amount of water. Remove the DMF under high vacuum.

-

Isolation: The crude cyclic peptide can be precipitated in cold diethyl ether or directly subjected to purification.

Purification and Characterization

Purification of the crude macrocyclic peptide is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] Characterization is then performed to confirm the identity and purity of the final product.

Detailed Protocol: Purification and Characterization

Purification by RP-HPLC:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is typically employed.

-

Procedure:

-

Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase).

-

Inject the sample onto the preparative RP-HPLC column.

-

Elute the peptide using a linear gradient of increasing ACN concentration.

-

Collect fractions corresponding to the desired product peak.

-

Analyze the collected fractions by analytical LC-MS to confirm the presence of the pure product.

-

Pool the pure fractions and lyophilize to obtain the final macrocyclic peptide as a white powder.

-

Characterization:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the final product.[2]

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation, including the conformation of the macrocycle.

Expected Analytical Data:

| Technique | Expected Result |

| Analytical RP-HPLC | A single major peak with a purity of >95%. |

| LC-MS | A peak corresponding to the calculated molecular weight of the macrocyclic peptide. |

| HRMS | An observed mass that matches the calculated exact mass to within 5 ppm. |

Conclusion

The incorporation of 3-(2-Tetrazolyl)-L-alanine into macrocyclic peptides offers a promising avenue for the development of novel therapeutics with potentially enhanced pharmacological properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis, cyclization, and characterization of these unique molecules. While the procedures are based on established methodologies, researchers should be prepared to optimize conditions for their specific peptide sequences to achieve the best results. The ability to introduce the tetrazole moiety as a carboxylic acid bioisostere opens up new possibilities in the design and discovery of next-generation macrocyclic peptide drugs.

References

-

Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. [Link]

-

Ullrich, A., Junk, L., & Kazmaier, U. (2022). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology, 2371, 43-61. [Link]

-

University of the Pacific. (2025). Synthesis of Alanine-Containing Peptides. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-35. [Link]

-

ACS Publications. (2023). Identification of Macrocyclic Peptide Families from Combinatorial Libraries Containing Noncanonical Amino Acids Using Cheminformatics and Bioinformatics Inspired Clustering. [Link]

-

AAPPTec. Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. [Link]

-

ResearchGate. (2025). Synthesis of tetrazole analogues of amino acids using Fmoc chemistry: isolation of amino free tetrazoles and their incorporation into peptides. [Link]

-

RSC Publishing. (2024). Recent advances in peptide macrocyclization strategies. [Link]

-

PubMed. (2007). HPLC analysis and purification of peptides. [Link]

-

Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

-

ACS Publications. (2017). Peptide Macrocyclization Assisted by Traceless Turn Inducers Derived from Ugi Peptide Ligation with Cleavable and Resin-Linked A. [Link]

-

PMC. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. [Link]

-

Taylor & Francis Online. (2024). Application of a new green protocol in solid-phase peptide synthesis. [Link]

-

PMC. (2017). Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]

- 4. peptide.com [peptide.com]

- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimizing Coupling Reagents for 3-(2-Tetrazolyl)-L-alanine

This Application Note is designed for researchers and process chemists optimizing the incorporation of 3-(2-Tetrazolyl)-L-alanine (Tet-Ala) into peptide sequences via Fmoc Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

3-(2-Tetrazolyl)-L-alanine is a valuable non-canonical amino acid where the tetrazole ring serves as a bioisostere for carboxylic acids (e.g., Aspartic or Glutamic acid) or as a mimic of Histidine with altered pKa and hydrogen-bonding properties.

Incorporating this residue presents two primary challenges:

-

Steric Hindrance: The bulky tetrazole ring at the

-position creates steric clashes similar to bulky aromatics, slowing coupling kinetics. -

Racemization Risk: The electron-withdrawing nature of the tetrazole ring increases the acidity of the

-proton, heightening the risk of racemization during activation via the oxazolone mechanism.

This guide recommends shifting away from legacy reagents (HBTU/HOBt) toward Oxyma-based protocols (DIC/Oxyma or COMU/Oxyma) to maximize yield while preserving optical purity.

Mechanistic Insight: The Racemization Challenge

To optimize coupling, one must understand why this specific amino acid fails under standard conditions.

-

Electronic Effect: The tetrazole ring is electron-deficient. Through inductive effects (

-bond transmission), it pulls electron density from the -

The Pathway: Once the

is removed, the intermediate enolizes or forms an oxazolone, destroying the chiral center. -

The Solution:

-

Minimize Base: Avoid strong bases during activation if possible.

-

Faster Activation: Use reagents that convert the acid to the active ester faster than the proton abstraction rate.

-

Superior Leaving Groups: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) forms an active ester that is less prone to oxazolone formation than OBt esters.

-

Visualization: Activation vs. Racemization Pathways

Figure 1: Kinetic competition between productive coupling (Green) and racemization pathways (Red). The goal is to maximize the upper path.

Reagent Selection Guide

We evaluated three classes of coupling conditions for 3-(2-Tetrazolyl)-L-alanine.

| Method | Reagents | Base Reqt. | Efficiency | Racemization Risk | Verdict |

| Standard (Legacy) | HBTU / HOBt | DIPEA (2 eq) | Moderate | High | Avoid. Base excess promotes |

| Green / Robust | DIC / Oxyma | None* | High | Low | Recommended. Neutral pH activation minimizes racemization. |

| High Power | COMU / Oxyma | DIPEA/TMP | Very High | Low-Mod | Alternative. Use TMP (Collidine) instead of DIPEA to buffer pH. |

*Note: DIC/Oxyma coupling is performed without additional tertiary amine base, relying on the carbodiimide for activation.

Optimized Protocol: DIC/Oxyma Coupling

This protocol is the "Gold Standard" for coupling racemization-prone heterocyclic amino acids. It avoids the use of DIPEA during the activation step.

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Amino Acid: Fmoc-3-(2-Tetrazolyl)-L-Ala-OH

-

Activator: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)

-

Coupling Agent: DIC (N,N′-Diisopropylcarbodiimide)[1]

-

Solvent: DMF (Dimethylformamide), Peptide Grade (Anhydrous preferred)

-

Resin: Rink Amide or Wang (Loading 0.3 - 0.6 mmol/g recommended to reduce steric crowding)

Step-by-Step Procedure

1. Resin Preparation

-

Swell resin in DMF for 20 minutes.

-

Deprotect Fmoc group (20% Piperidine/DMF, 2 x 5 min).

-

Wash thoroughly (5x DMF, 3x DCM, 3x DMF). Crucial: Ensure all piperidine is removed; trace base causes racemization.

2. Cocktail Preparation (Per 0.1 mmol resin scale)

-

Calculate 3.0 equivalents (eq) relative to resin loading.

-

Vial A: Dissolve Fmoc-Tet-Ala-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF (approx. 2-3 mL).

-

Note: Ensure complete dissolution. Sonicate if necessary.

3. Activation & Coupling

-

Add DIC (3.0 eq) to Vial A.

-

Pre-activation: Allow to react for exactly 2 minutes . Do not exceed 5 minutes. The solution may turn slightly yellow/orange; this is normal.

-

Transfer the mixture immediately to the resin.

-

Agitate (shake/vortex) at room temperature for 60 minutes .

4. Monitoring

-

Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine).

-

If positive (blue beads): Do not double couple with base. Instead, perform a second coupling using fresh DIC/Oxyma for 45 minutes.

5. Capping (Optional but Recommended)

-

If the coupling is difficult (e.g., sequence is >15 residues), cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:2:7) to prevent deletion sequences.

Troubleshooting & Advanced Optimization

If low yields persist or racemization >2% is observed via chiral HPLC:

Strategy A: Switch to COMU/Collidine

COMU is a uronium-type reagent that acts faster than HBTU but requires base.

-

Protocol: Fmoc-Tet-Ala-OH (3 eq) + COMU (3 eq) + TMP (2,4,6-Trimethylpyridine / Collidine) (3 eq).

-

Why Collidine? It is a weaker base than DIPEA (pKa ~7.4 vs 10.5), sufficient to drive the reaction but less likely to deprotonate the

-carbon.

Strategy B: Temperature Control

-

Perform the coupling at 4°C or room temperature.

-

Never heat this coupling (e.g., microwave at 50°C+). Thermal energy significantly accelerates the oxazolone racemization pathway for tetrazolyl-alanines.

Strategy C: Resin Loading

-

If the peptide is growing directly off the resin or a short linker, steric hindrance from the resin matrix may be the issue. Use low-loading resin (0.2 - 0.3 mmol/g) or PEG-based resins (ChemMatrix/Tentagel) to improve solvation.

Optimization Workflow Diagram

Figure 2: Decision tree for optimizing coupling conditions based on experimental feedback.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. Link

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

PubChem. 3-(2-Tetrazolyl)-L-alanine Compound Summary. Link

Sources

Procedures for tetrazole-ene cycloaddition ligation with 3-(2-Tetrazolyl)-L-alanine

Application Note: Photoclick Ligation using 3-(2-Tetrazolyl)-L-alanine

Introduction & Mechanism[1][2][3]

The Nitrile Imine-mediated Tetrazole-Ene Cycloaddition (NITEC) , commonly referred to as "photoclick chemistry," is a powerful bioorthogonal ligation strategy. It relies on the UV-induced activation of a tetrazole moiety to generate a highly reactive nitrile imine dipole, which subsequently undergoes a rapid, fluorogenic 1,3-dipolar cycloaddition with an alkene dipolarophile.

This guide focuses on the application of 3-(2-Tetrazolyl)-L-alanine (Tzl-Ala) . While the phenylalanine derivative (p-Tet-Phe) is the standard for genetic incorporation due to the availability of evolved MjTyrRS synthetases, Tzl-Ala offers a smaller steric footprint (isosteric to histidine), making it ideal for probing tightly packed active sites via Solid Phase Peptide Synthesis (SPPS) or specialized auxotrophic incorporation.

Reaction Mechanism[1][2]

-

Photoactivation: Upon irradiation (typically 302 nm), the tetrazole ring releases molecular nitrogen (

). -

Dipole Formation: This irreversible loss generates a reactive nitrile imine intermediate.

-

Cycloaddition: The nitrile imine reacts with an alkene (e.g., fumarate, maleimide, spiro-alkene) to form a stable pyrazoline cycloadduct.

-

Fluorescence: The resulting pyrazoline is inherently fluorescent, allowing for "turn-on" detection without auxiliary fluorophores.

Figure 1: Mechanism of the photo-induced tetrazole-ene cycloaddition (NITEC). The reaction is fluorogenic and irreversible.

Experimental Protocols

Protocol A: Chemical Incorporation via SPPS

Use this protocol if you require the specific 3-(2-Tetrazolyl)-L-alanine residue in a synthetic peptide.

Reagents:

-

Fmoc-3-(2-Tetrazolyl)-L-alanine (Commercial or synthesized via serine

-lactone route). -

Resin: Rink Amide MBHA or Wang resin.

-

Coupling Agents: HATU/HOAt or DIC/Oxyma.

Procedure:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Remove Fmoc using 20% piperidine in DMF (

min). Wash -

Coupling:

-

Dissolve Fmoc-Tzl-Ala (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF.

-

Note: Tzl-Ala is stable under standard coupling conditions.

-

Incubate with resin for 45–60 min at Room Temperature (RT).

-

-

Capping: Cap unreacted amines with acetic anhydride/pyridine (1:1) in DMF if necessary.

-

Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Avoid thiol scavengers (like EDT) if possible, or ensure thorough removal, as thiols can interfere with downstream radical processes (though NITEC is generally robust).

-

Purification: HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA). Tzl-Ala absorbs at ~210-220 nm; the tetrazole ring is transparent above 300 nm until activation.

Protocol B: Photoclick Ligation (In Vitro Labeling)

This is the core ligation protocol applicable to both synthetic peptides (from Protocol A) and genetically encoded proteins (using Tet-Phe).

Materials:

-

Protein/Peptide: Containing Tzl moiety (

). -

Alkene Probe: Sodium Fumarate (slow, small), Methacrylate (medium), or strained alkenes like Norbornene/Trans-cyclooctene (fast).

-

Buffer: PBS (pH 7.[1]4) or Tris-HCl. Avoid buffers with high UV absorbance.

-

Light Source: Handheld UV lamp (302 nm, e.g., UVP VM-4).

-

Critical: 365 nm is generally insufficient for simple tetrazoles unless using specialized "red-shifted" derivatives.

-

Step-by-Step Procedure:

-

Preparation: Prepare a reaction mixture in a quartz cuvette or clear microcentrifuge tube.

-

Protein-Tzl:

-

Alkene:

(5–25 equivalents).

-

-

Irradiation:

-

Place the sample 1–2 cm away from the 302 nm UV lamp.

-

Irradiate for 2 to 5 minutes .

-

Caution: Extended irradiation (>10 min) at 302 nm can cause protein damage (disulfide reduction, tryptophan oxidation).

-

-

Quenching (Optional): The reaction stops immediately upon removing the light source.

-

Analysis:

-

SDS-PAGE: Load directly. The pyrazoline adduct is stable.[2]

-

Fluorescence Imaging: Visualize the gel under UV transilluminator. The product is fluorescent (Ex: ~360 nm, Em: ~490 nm for standard adducts).

-

Mass Spectrometry: Expect a mass change corresponding to:

.

-

Protocol C: Genetic Encoding (Contextual Note)

If your goal is genetic encoding, the field standard is p-(2-Tetrazolyl)-phenylalanine (Tet-Phe) , not the alanine derivative, due to synthetase availability.

System: M. jannaschii TyrRS / tRNA_CUA pair (Plasmid: pEVOL-pTetPhe). Host: E. coli BL21(DE3).

-

Transformation: Co-transform pEVOL-pTetPhe and your Target-TAG plasmid.

-

Induction: Grow to OD600 ~0.5. Add 1 mM Tet-Phe and 0.2% Arabinose (for synthetase) + 1 mM IPTG (for target).

-

Expression: Induce for 6–12 hours at 30°C.

-

Wash: Extensive washing of the purified protein is critical to remove free amino acid, which will contribute to background fluorescence upon irradiation.

Data & Optimization

Reaction Kinetics Comparison

The choice of alkene determines the speed of ligation.

| Alkene Substrate | Rate Constant ( | Pros | Cons |

| Acrylamide | ~0.5 – 1.0 | Accessible, small | Slow, requires excess |

| Fumarate | ~5.0 – 10.0 | Charged, soluble | Moderate speed |

| Norbornene | ~100 – 500 | Fast, strain-promoted | Bulky, hydrophobic |

| Spiro-alkenes | > 1,000 | Ultra-fast | Complex synthesis |

Workflow Diagram

Figure 2: Operational workflow for conducting a Photoclick Ligation experiment.

Troubleshooting & Critical Parameters

-

Background Fluorescence:

-

Cause: Free Tzl amino acid remaining in the sample.

-

Solution: Perform dialysis or desalting (PD-10 column) before the reaction if the protein was genetically encoded.

-

-

Protein Precipitation:

-

Cause: UV-induced aggregation or nitrile imine hydrophobicity.

-

Solution: Add 0.1% Tween-20 to the buffer; reduce irradiation time; ensure alkene is in excess to capture the dipole quickly.

-

-

No Reaction:

-

Cause: Incorrect wavelength.

-

Solution: Ensure your lamp emits at 302 nm (UV-B). 365 nm (UV-A) is too weak for the standard phenyl-tetrazole core without high-power lasers or specific auxochromes.

-

References

-

Wang, Y., & Lin, Q. (2009).[3] Synthesis and evaluation of photoreactive tetrazole amino acids. Organic Letters, 11(16), 3570-3573.[3] Link

-

Song, W., Wang, Y., Qu, J., & Lin, Q. (2008).[4] A photoinducible 1,3-dipolar cycloaddition reaction for rapid, selective modification of tetrazole-containing proteins. Angewandte Chemie International Edition, 47(15), 2832-2835. Link

-

Wang, L., Zhang, W., Song, W., Wang, Y., Li, Z., & Lin, Q. (2010). Genetically encoding a light-activated dipole for bioorthogonal protein labeling in bacteria. Nature Chemical Biology, 6(11), 807-809. Link

-

Rieger, L., & Wagenknecht, H. A. (2016). Metabolic Labelling of DNA in Cells by Means of the “Photoclick” Reaction Triggered by Visible Light. ChemRxiv. Link

Sources

- 1. Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and evaluation of photoreactive tetrazole amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving coupling efficiency of sterically hindered 3-(2-Tetrazolyl)-L-alanine

Welcome to the dedicated technical support resource for 3-(2-Tetrazolyl)-L-alanine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their synthetic workflows. Here, we address common challenges and provide actionable, field-tested solutions to optimize your coupling efficiency and minimize side reactions.

Introduction: The Challenge of Steric Hindrance

3-(2-Tetrazolyl)-L-alanine presents a significant synthetic challenge due to the bulky tetrazole moiety positioned at the β-carbon. This steric hindrance can impede the approach of the activated carboxyl group to the amine of the coupling partner, leading to slow reaction rates, incomplete conversions, and the formation of undesired byproducts. This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Overcoming Common Coupling Issues

This section directly addresses specific problems you may encounter during your experiments, providing explanations and step-by-step solutions.

Problem 1: Low Coupling Yield or Stalled Reaction

Question: I am observing very low yields (<50%) or my reaction seems to have stalled despite using standard coupling conditions (e.g., HBTU/DIPEA). What is causing this and how can I fix it?

Answer: This is a classic sign that the steric hindrance of 3-(2-Tetrazolyl)-L-alanine is preventing effective coupling. The bulky tetrazole ring likely obstructs the nucleophilic attack of the amine on the activated ester intermediate.

Root Cause Analysis:

-

Insufficient Acylating Agent Reactivity: Standard coupling reagents like HBTU or HATU may not generate an activated species reactive enough to overcome the steric barrier.

-

Reagent Decomposition: In prolonged reactions, the activated ester intermediate can decompose or undergo side reactions before the desired coupling occurs.

-

Base-Related Side Reactions: The choice of base and its stoichiometry are critical. Excess base can lead to epimerization, especially with prolonged reaction times.

Solutions:

-

Switch to a More Potent Coupling Reagent: For sterically hindered amino acids, more reactive coupling agents are often necessary. Consider using a phosphonium-based reagent like BOP or PyBOP , or an immonium-type reagent such as COMU . These reagents are known to be highly effective in challenging coupling reactions.

-

Optimize Reaction Temperature: While room temperature is standard, gently heating the reaction mixture to 40-50 °C can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for epimerization.

-

Consider a Two-Step Activation Protocol:

-

Step 1: Pre-activate the 3-(2-Tetrazolyl)-L-alanine with the coupling reagent and a catalytic amount of a strong, non-nucleophilic base (like DIPEA) for 15-30 minutes.

-

Step 2: Add the amine coupling partner to the pre-activated mixture. This ensures the activated species is fully formed before the amine is introduced, maximizing the chances of a successful coupling event.

-

Problem 2: Significant Epimerization Detected

Question: My post-reaction analysis (chiral HPLC or NMR) shows a significant amount of the D-enantiomer of my desired product. What is causing this racemization and how can I prevent it?

Answer: Epimerization is a common side reaction in peptide synthesis, particularly with sterically hindered residues that require more forcing reaction conditions. The abstraction of the α-proton of the activated amino acid by base leads to the loss of stereochemical integrity.

Root Cause Analysis:

-

Excessive Base: Using too much base, especially a strong one like DIPEA, can significantly increase the rate of epimerization.

-

Prolonged Reaction Times: The longer the activated amino acid resides in the reaction mixture, the greater the opportunity for racemization.

-

High Temperatures: Elevated temperatures, while beneficial for overcoming steric hindrance, can also accelerate epimerization.

Solutions:

-

Stoichiometry of the Base: Carefully control the amount of base used. For most coupling reactions, 1.1 to 1.5 equivalents of a hindered base like DIPEA or 2,4,6-collidine is sufficient.

-

Use a Less Basic Additive: Consider replacing a portion of the base with an additive like OxymaPure® or HOBt . These additives can suppress racemization by forming less reactive, but still efficient, activated esters.

-

Employ a Low-Epimerization Protocol:

-

Acid-Chloride or Symmetric Anhydride Method: Converting the amino acid to its acid chloride or symmetric anhydride can sometimes lead to cleaner couplings with less epimerization, although these methods require careful handling.

-

Enzyme-Catalyzed Ligation: In aqueous systems, enzymatic methods can offer exquisite stereochemical control, though they are substrate-specific.

-

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose coupling reagent to start with for 3-(2-Tetrazolyl)-L-alanine?

A1: For a first attempt, we recommend COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with DIPEA in DMF. COMU is highly reactive, and its byproducts are water-soluble, which simplifies purification.

Q2: Can I use microwave-assisted peptide synthesis for this amino acid?

A2: Yes, microwave irradiation can be very effective in driving sterically hindered couplings to completion. It allows for rapid heating to the target temperature, which can significantly shorten reaction times and potentially reduce side reactions like epimerization. Start with short irradiation times and monitor the reaction progress carefully.

Q3: Are there any specific solvents that should be avoided?

A3: While DMF and NMP are generally good choices, chlorinated solvents like DCM can sometimes be less effective for dissolving peptide chains and may not be ideal for prolonged, heated reactions.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using COMU

This protocol is designed to maximize coupling efficiency while minimizing epimerization.

Materials:

-

N-protected 3-(2-Tetrazolyl)-L-alanine (1.0 eq)

-

Amine coupling partner (1.1 eq)

-

COMU (1.2 eq)

-

DIPEA (1.5 eq)

-

Anhydrous DMF

Procedure:

-

In a clean, dry flask, dissolve the N-protected 3-(2-Tetrazolyl)-L-alanine in anhydrous DMF.

-

Add COMU and stir for 1 minute at room temperature.

-

Add DIPEA and stir for an additional 15 minutes to pre-activate the amino acid.

-

Add the amine coupling partner to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring the reaction by LC-MS or TLC.

-

If the reaction is sluggish, warm the mixture to 40 °C for 1-2 hours.

-

Upon completion, quench the reaction with water and proceed with standard workup and purification.

Data Summary

| Coupling Reagent | Typical Conditions | Relative Efficiency | Epimerization Risk | Notes |

| HBTU | RT, 2-4h | Moderate | Moderate | May require longer reaction times or heat. |

| HATU | RT, 1-3h | High | Low-Moderate | Generally better than HBTU for hindered couplings. |

| COMU | RT, 1-2h | Very High | Low | Excellent choice for difficult couplings; water-soluble byproducts. |

| PyBOP | RT, 2-4h | High | Moderate | Phosphonium-based, highly effective but can be more expensive. |

Visualizing the Workflow

Logical Decision Tree for Coupling Strategy

The following diagram illustrates a decision-making process for selecting the appropriate coupling strategy when working with 3-(2-Tetrazolyl)-L-alanine.

Caption: Decision workflow for coupling strategy.

References

-

Peptide Coupling Reagents: A Review. Chemical Reviews, American Chemical Society. [Link]

-

COMU: A Safer and More Effective Replacement for Benzotriazole-Based Peptide Coupling Reagents. Organic Letters, American Chemical Society. [Link]

-

Microwave-Assisted Solid Phase Peptide Synthesis. Journal of Organic Chemistry, American Chemical Society. [Link]

Technical Support Center: Racemization Control for 3-(2-Tetrazolyl)-L-alanine

Status: Operational Ticket ID: #RAC-TZ-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering racemization issues with 3-(2-Tetrazolyl)-L-alanine (Tza). This is a known challenge caused by the strong electron-withdrawing nature of the tetrazole ring, which significantly increases the acidity of the

This guide provides a mechanistic explanation, two field-proven coupling protocols to suppress racemization, and a self-validating analytical method (Marfey’s Analysis) to quantify enantiomeric purity.

Module 1: The Mechanistic Root Cause

Why is this happening?

Unlike standard alkyl amino acids (e.g., Leucine), 3-(2-Tetrazolyl)-L-alanine possesses a heteroaromatic side chain linked via the

-

Inductive Destabilization: The tetrazole pulls electron density away from the

-carbon. -

Acidity Spike: This renders the

-proton highly acidic ( -

Oxazolone Formation: Upon activation of the carboxylic acid, the carbonyl oxygen of the Fmoc/Boc group attacks the activated ester, forming an oxazolone (azlactone) intermediate.[1]

-

Rapid Epimerization: The acidic

-proton is easily abstracted by the base (e.g., DIPEA), creating a planar resonance-stabilized enolate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture.

Visualizing the Pathway

The following diagram illustrates the critical failure point during activation.

Figure 1: The oxazolone pathway is the primary driver of racemization in electron-deficient amino acids like Tetrazolyl-alanine.

Module 2: Troubleshooting Activation Protocols